p5 Ligand for Dnak and DnaJ

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

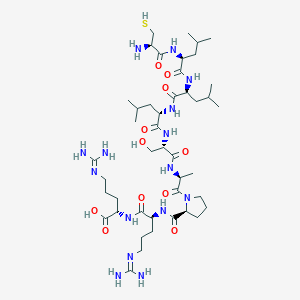

The compound “p5 Ligand for Dnak and DnaJ” is a nonapeptide, which corresponds to the main binding site for the 23-residue part of the presequence of mitochondrial aspartate aminotransferase. It is a high-affinity ligand for DnaK (Escherichia coli Hsp70) and DnaJ (Escherichia coli Hsp40) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of p5 Ligand for Dnak and DnaJ involves peptide synthesis techniques. The sequence of the nonapeptide is Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg . The synthesis typically involves solid-phase peptide synthesis (SPPS) where the peptide chain is assembled step-by-step on a solid support. The reaction conditions include the use of protecting groups for amino acids, coupling reagents, and deprotection steps to ensure the correct sequence and structure of the peptide .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the same SPPS techniques but with optimizations for scale-up, such as the use of larger reaction vessels and more efficient purification methods .

化学反应分析

Biochemical Interactions with DnaK

The p5 ligand binds to DnaK's substrate-binding domain (SBD), triggering conformational changes that regulate ATP hydrolysis. Key findings include:

-

ATPase Activity Stimulation :

Addition of p5 increases DnaK's ATPase activity 6.2-fold (from 0.09 ± 0.04 min⁻¹ to 0.56 ± 0.03 min⁻¹) by stabilizing interactions between the SBD and ATPase domain . This mimics natural substrate binding, which primes DnaK for client protein refolding. -

Allosteric Mechanism :

The ligand induces lobe closure in DnaK's ATPase domain, enhancing catalytic efficiency. NMR studies reveal that p5 binding repositions the interdomain linker (residues V386–L392), promoting a compact ATPase conformation with higher thermal stability (ΔTm = +3.5°C) . -

pH Sensitivity :

ATPase stimulation by p5 is pH-dependent, peaking at pH 7.5–8.0. Activity drops sharply outside this range, correlating with protonation states of critical residues like K70 and E271 .

Kinetic Analysis of ATP-Peptide Exchange

Studies using a lidless DnaK variant (DnaK(2-517)) quantified p5 dissociation rates during ATP-triggered conformational changes :

| Parameter | Wild-Type DnaK | Lidless DnaK |

|---|---|---|

| k₂ (conformational change rate) | 0.02 s⁻¹ | 0.54 s⁻¹ |

| k₋₂ (reverse reaction rate) | 0.08 s⁻¹ | 0.15 s⁻¹ |

-

Deletion of the SBD lid accelerates ATP-induced peptide release by 27–66-fold (k₂) but minimally affects rebinding (k₋₂) .

-

The lid sterically hinders transitions to the low-affinity state, acting as a kinetic gatekeeper .

Influence on DnaJ Co-Chaperone Function

The p5 ligand facilitates DnaJ-DnaK synergy through two mechanisms:

-

Ternary Complex Formation :

Jdp5 (DnaJ’s J-domain fused to p5) stabilizes DnaK-DnaJ-client complexes, enabling simultaneous ATP hydrolysis and client capture . -

Conformational Strain Modulation :

Structural Determinants of Binding

-

Critical Residues :

The leucine-rich motif (L2–L4) in p5 anchors hydrophobic pockets in DnaK’s SBD, while Arg8–Arg9 form salt bridges with DnaK’s E217 and D540 . -

Linker Interactions :

The VLLL sequence in DnaK’s interdomain linker binds a conserved cleft near L177/I373, transmitting allosteric signals to the ATPase active site .

Experimental Conditions & Methodologies

科学研究应用

The p5 Ligand for DnaK and DnaJ is a nonapeptide that corresponds to the primary binding site for the 23-residue portion of the presequence of mitochondrial aspartate . It interacts with molecular chaperones DnaK and DnaJ, which are involved in protein folding, targeting, and renaturation . DnaK and DnaJ work together to help newly synthesized or unfolded polypeptides fold properly .

Scientific Research Applications

The this compound has various applications in scientific research, including:

- Protein Folding: DnaK and DnaJ bind to hydrophobic motifs in proteins, aiding in the folding of newly synthesized or unfolded polypeptides . The p5 ligand may play a role in this process .

- Protein Homeostasis: The DnaK and DnaJ chaperone system is essential for maintaining global protein homeostasis .

- Disaggregation and Reactivation: The DnaK/DnaJ chaperone system can reactivate endogenous E. coli thermostable FBP aldolase in vivo and in vitro . They form a multichaperone system with ClpB and GroE heat shock proteins that can rescue previously aggregated proteins and refold them into active forms .

- Interaction with Alpha-Helical Peptides: DnaJ can trigger a conformational change in DnaK, improving its interaction with alpha-helical peptides, which are the most frequent secondary structure in proteins .

- Potential Research Areas: The this compound is potentially applicable in studies related to anti-infection, antibody-drug conjugates, apoptosis, and autophagy . It may also be relevant in researching cell cycle/DNA damage, cytoskeleton, epigenetics, GPCR/G protein, immunology/inflammation, JAK/STAT signaling, and MAPK/ERK pathways . Additional areas include membrane transporter/ion channel, metabolic enzyme/protease, neuronal signaling, NF-κB, PI3K/Akt/mTOR, PROTAC, protein tyrosine kinase/RTK, stem cell/Wnt, TGF-beta/Smad, Vitamin D related/Nuclear Receptor, and other related fields .

Product Information

The this compound peptide is available for laboratory use but not for human use .

- Product Name: p5 Ligand for Dnak and and DnaJ peptide

- Sequence: Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg (CLLLSAPRR)

- Length: 9 amino acids

- Purity: 98.3% (HPLC)

- Molecular Formula: C44H81N15O11S

- Molecular Weight: 1028.29

- Source: Synthetic

- Form: Powder

- Storage: Lyophilized form, stored at or below -20 °C

作用机制

The mechanism of action of p5 Ligand for Dnak and DnaJ involves its high-affinity binding to DnaK and DnaJ proteins. DnaJ stimulates the hydrolysis of DnaK-bound ATP, converting DnaK to its ADP-liganded high-affinity state, which locks it onto the substrate polypeptide . This interaction is crucial for the protein folding process and the prevention of protein aggregation .

相似化合物的比较

Similar Compounds

p5 Ligand for Dnak and DnaJ acetate: This is a similar nonapeptide with the same sequence but in acetate form, which may have better solubility and stability.

Other Hsp70 and Hsp40 ligands: These include various peptides and small molecules that bind to Hsp70 and Hsp40 proteins, but this compound is unique due to its specific sequence and high affinity.

Uniqueness

The uniqueness of this compound lies in its specific sequence, which corresponds to the main binding site for the presequence of mitochondrial aspartate aminotransferase. This makes it a highly specific and high-affinity ligand for DnaK and DnaJ, which is valuable for studying protein interactions and developing peptide-based therapeutics .

生物活性

The p5 ligand, a nonapeptide with the sequence CLLLSAPRR, has emerged as a significant compound in the study of molecular chaperones DnaK and DnaJ, which are crucial for protein folding in Escherichia coli. This article delves into the biological activity of the p5 ligand, exploring its mechanisms, interactions, and implications in cellular processes.

Overview of DnaK and DnaJ

DnaK and DnaJ are part of the Hsp70 chaperone family, which plays a vital role in assisting the folding of newly synthesized or denatured polypeptides. They work synergistically to maintain protein homeostasis by binding to hydrophobic motifs in substrates. The interaction between these chaperones is regulated by ATP hydrolysis, which is essential for their activity.

Structure and Function of p5 Ligand

The p5 ligand is characterized by its high affinity for both DnaK and DnaJ. It corresponds to a critical binding site within the 23-residue presequence of mitochondrial aspartate aminotransferase. The ligand's structure allows it to influence the conformational dynamics of these chaperones, thereby modulating their activity.

Table 1: Properties of p5 Ligand

| Property | Details |

|---|---|

| Sequence (One Letter Code) | CLLLSAPRR |

| Molecular Weight | 1028.29 g/mol |

| Molecular Formula | C44H81N15O11S |

| Purity | > 95% |

| Storage Conditions | -20℃ |

Research indicates that the p5 ligand enhances the ATPase activity of DnaK significantly. Specifically, studies have shown that when p5 is present, it stimulates the ATPase activity of DnaK from 0.09 min−1 (in absence) to approximately 0.56 min−1 . This stimulation is attributed to an allosteric mechanism where the binding of p5 induces conformational changes that promote the interaction between DnaK and substrate proteins.

Case Study 1: Interaction Dynamics

In a study conducted by Swain et al. (2007), it was demonstrated that the binding of p5 to DnaK alters the dynamics between DnaK and DnaJ. The presence of p5 facilitates a more stable interaction between these chaperones, enhancing their collective ability to refold denatured proteins . The study utilized NMR spectroscopy to observe conformational changes upon ligand binding.

Case Study 2: Chaperone Activity

Another investigation focused on how varying concentrations of p5 affect the refolding efficiency of model substrates. It was found that optimal concentrations of p5 lead to enhanced refolding rates, supporting the hypothesis that p5 acts as a potent enhancer of chaperone activity .

Research Findings

Recent findings highlight several key aspects regarding the biological activity of p5:

- Allosteric Regulation : Binding of p5 induces conformational changes in DnaK that enhance its ATPase activity and substrate binding affinity .

- Synergistic Binding : The overlapping binding sites for DnaK and DnaJ suggest a complex interplay where both chaperones can bind simultaneously or competitively depending on substrate availability .

- Proteome Interaction : Computational analyses predict that nearly all proteins contain multiple binding sites for both chaperones, indicating a broad applicability of p5 in modulating protein folding across various substrates .

属性

分子式 |

C44H81N15O11S |

|---|---|

分子量 |

1028.3 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C44H81N15O11S/c1-22(2)17-29(55-34(61)26(45)21-71)36(63)56-30(18-23(3)4)37(64)57-31(19-24(5)6)38(65)58-32(20-60)39(66)52-25(7)41(68)59-16-10-13-33(59)40(67)53-27(11-8-14-50-43(46)47)35(62)54-28(42(69)70)12-9-15-51-44(48)49/h22-33,60,71H,8-21,45H2,1-7H3,(H,52,66)(H,53,67)(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,65)(H,69,70)(H4,46,47,50)(H4,48,49,51)/t25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |

InChI 键 |

YARIWLPJPDMXIL-MBZPSOJASA-N |

手性 SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N |

规范 SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。